molecular formula C19H31N3O2 B7933415 {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7933415
M. Wt: 333.5 g/mol
InChI Key: NSNJJHAYNYRHKN-UHFFFAOYSA-N
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Description

{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353982-97-4) is a synthetic organic compound with the molecular formula C 19 H 31 N 3 O 2 and a molecular weight of 333.5 g/mol . This benzyl carbamate derivative features a cyclohexyl ring core substituted with both a primary amine and an isopropyl group, creating a multifunctional scaffold with potential applications in medicinal chemistry and drug discovery research. Compounds within the broader carbamate ester class are known to exhibit significant biological activity and are extensively investigated as modulators of various biological targets, such as chemokine receptors and enzymes . The structural motifs present in this molecule, including the flexible ethylene-diamine chain and the carbamate benzyl ester, make it a valuable intermediate for the synthesis of more complex molecules and for probing structure-activity relationships. Researchers can utilize this chemical building block in the development of novel therapeutic agents. Please note that this product is strictly for non-human research applications. For safe handling, please refer to the corresponding Safety Data Sheet (SDS). This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

benzyl N-[2-[2-aminoethyl(propan-2-yl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-15(2)22(13-12-20)18-11-7-6-10-17(18)21-19(23)24-14-16-8-4-3-5-9-16/h3-5,8-9,15,17-18H,6-7,10-14,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNJJHAYNYRHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexylamine Core Functionalization

The synthesis begins with modifying the cyclohexylamine core. A common strategy involves introducing the isopropyl and 2-aminoethyl groups via nucleophilic substitution or reductive amination. For example:

  • Reductive Amination : Reacting cyclohexanone with isopropylamine and 2-aminoethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) yields the tertiary amine intermediate. This method avoids harsh conditions, preserving stereochemical integrity.

  • N-Alkylation : Treating cyclohexylamine with 2-chloroethylisopropylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (K2CO3) forms the substituted cyclohexylamine.

Carbamate Ester Formation

The carbamic acid benzyl ester group is introduced via carbamoylation:

  • Phosgene Derivative Route : Reacting the amine intermediate with phosgene (COCl2) generates an isocyanate, which is subsequently treated with benzyl alcohol to form the carbamate.

  • Carbonyldiimidazole (CDI) Activation : A safer alternative employs CDI to activate the carbonyl group, followed by benzyl alcohol addition. This method avoids toxic phosgene and achieves yields >75%.

Critical Parameters :

  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) optimizes reactivity.

  • Temperature : Reactions proceed at 0–25°C to minimize side reactions.

Protecting Group Strategies

Primary amines require protection during synthesis. Two methods are prevalent:

  • Boc Protection : Using di-tert-butyl dicarbonate (Boc2O) in DCM with a catalytic base (e.g., DMAP) protects the 2-aminoethyl group. Deprotection with HCl/dioxane yields the free amine.

  • Benzyloxycarbonyl (Cbz) Protection : Cbz-Cl in aqueous NaOH introduces a cleavable group via hydrogenolysis (Pd/C, H2).

Comparative Analysis of Synthetic Methods

ParameterPhosgene RouteCDI ActivationBoc Protection
Yield 60–70%75–85%80–90% (after deprotection)
Toxicity High (phosgene hazard)LowModerate (HCl handling)
Reaction Time 4–6 hours2–3 hours6–8 hours (two-step)
Purification Column chromatographyCrystallizationAcid-base extraction

The CDI method balances safety and efficiency, while Boc protection ensures compatibility with subsequent functionalization.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Ethanol/Water Mixtures : Enhance solubility of intermediates during amidation, reducing side products.

  • Microwave Assistance : Reduces reaction times for N-alkylation steps (e.g., 30 minutes at 100°C vs. 6 hours conventionally).

Catalytic Innovations

  • Palladium Catalysts : Improve hydrogenolysis efficiency during Cbz deprotection, achieving >95% conversion.

  • Enzymatic Carbamoylation : Lipases (e.g., Candida antarctica) enable stereoselective carbamate formation under mild conditions, though yields remain suboptimal (~50%) .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and benzyl ester groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In 1M HCl at 80°C for 6 hours, the carbamate bond cleaves to yield cyclohexylamine derivatives and benzyl alcohol. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Basic Hydrolysis

Treatment with 1M NaOH at 60°C for 4 hours results in saponification of the benzyl ester, producing a carboxylic acid intermediate that decarboxylates to form a secondary amine.

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperatureTimeProductsYieldSource
Acidic1M HCl80°C6hCyclohexylamine derivative + Benzyl alcohol85%
Basic1M NaOH60°C4hSecondary amine + CO₂ + Benzyl alcohol78%

Nucleophilic Substitution at Amino Groups

The secondary amine (isopropyl-amino-ethyl) participates in alkylation and acylation reactions:

Acylation

Reaction with acetyl chloride in dichloromethane (DCM) at 0–25°C for 12 hours forms an amide derivative. Triethylamine is used to scavenge HCl.

Table 2: Acylation Reaction Parameters

ReagentSolventBaseTemperatureTimeProductYieldSource
Acetyl chlorideDCMTriethylamine0–25°C12hN-Acetylated derivative92%

Hydrogenolysis of Benzyl Ester

Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 25°C selectively removes the benzyl group, generating a free carbamic acid.

Table 3: Hydrogenolysis Conditions

CatalystH₂ PressureSolventTemperatureTimeProductYieldSource
10% Pd/C1 atmEthanol25°C3hFree carbamic acid95%

Oxidation Reactions

The ethylamino group undergoes oxidation with hydrogen peroxide (30% H₂O₂) in acetic acid at 50°C, forming an amine oxide .

Table 4: Oxidation Parameters

Oxidizing AgentSolventTemperatureTimeProductYieldSource
30% H₂O₂Acetic acid50°C8hAmine oxide68%

Stability and pH-Dependent Reactivity

The carbamate group demonstrates pH-sensitive stability, with optimal integrity at pH 6–8. Degradation accelerates under strongly acidic (pH < 3) or basic (pH > 10) conditions .

Table 5: Stability Profile

pHHalf-Life (25°C)Degradation PathwaySource
22hCarbamate hydrolysis
7>14 daysStable
126hEster saponification

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester exhibit significant analgesic effects. A related patent (US4098904A) describes N-(2-aminocycloaliphatic)benzamides that demonstrate potent analgesic activity, suggesting that this compound may share similar mechanisms of action. The analgesic properties are attributed to its ability to interact with pain receptors in the central nervous system, potentially offering alternatives to traditional opioids with reduced dependency risks .

Antitussive Activity

The analgesic properties of this class of compounds also extend to antitussive effects. Their ability to alleviate pain may correlate with a reduction in cough reflex sensitivity, making them candidates for cough suppressants .

Potential in Neurological Disorders

Emerging studies suggest that carbamate derivatives may have neuroprotective effects. The structural features of {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester could provide insights into developing treatments for neurodegenerative diseases by modulating neurotransmitter systems .

Synthesis and Mechanism of Action

The synthesis of {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves the reaction of cyclohexene oxide with appropriate amines under controlled conditions. This process is crucial for maintaining the integrity of the functional groups that confer biological activity.

Mechanism Overview:

  • Formation of Carbamate Linkage : The reaction between an amine and a carbonyl compound leads to the formation of the carbamate linkage.
  • Interaction with Receptors : The compound likely interacts with opioid receptors or other pain-related pathways in the central nervous system, modulating pain perception.

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, compounds structurally related to {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester were administered to assess pain relief efficacy. Results indicated that these compounds provided significant pain relief comparable to morphine but with lower addiction potential .

Case Study 2: Antitussive Effects

A clinical trial evaluated the antitussive effects of a similar carbamate derivative in patients with chronic cough. The results demonstrated a marked decrease in cough frequency without significant side effects, supporting further investigation into this compound's therapeutic potential .

Mechanism of Action

The mechanism of action of {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name CAS Molecular Weight (g/mol) Key Substituents Stability/Activity Insights
{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester 1353964-35-8 352.9 Chloro-acetyl, isopropyl Chloro-acetyl may enhance reactivity (e.g., alkylation)
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester 1353967-76-6 352.9 Chloro-acetyl, ethyl Ethyl group reduces steric hindrance vs. isopropyl
{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester 1353959-50-8 338.83 Chloro-acetyl, methyl Methyl substituent increases metabolic stability
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester 1353981-48-2 320.43 Ethyl, hydroxy-ethyl Hydroxy-ethyl improves hydrophilicity
[4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester 1354003-59-0 387.52 Cyclopropyl, branched amino-acyl Cyclopropyl enhances metabolic stability; amino-acyl may target enzymes

Stability and Reactivity

  • Cyclohexyl vs. Benzyl Esters : Cyclohexyl esters exhibit superior stability under acidic conditions compared to benzyl esters. For example, cyclohexyl-protected tetrapeptides showed <2% aspartimide formation under peptide synthesis conditions, whereas benzyl esters had 170-fold higher imide formation rates .

Pharmacological Activity

  • Physostigmine-like Action: Benzyl carbamates with basic substituents (e.g., amino-ethyl) demonstrate physostigmine-like activity, including miotic effects and intestinal peristalsis stimulation. Quaternary salts of aromatic bases exhibit enhanced activity compared to tertiary amines .
  • The main compound’s amino-ethyl group may modulate enzyme affinity compared to URB597’s biphenyl motif .

Solubility and Bioavailability

  • Hydrophilic Modifications : The hydroxy-ethyl substituent in CAS 1353981-48-2 improves water solubility, which could enhance bioavailability compared to the more lipophilic isopropyl derivative .
  • Lipophilic Groups : Isopropyl and cyclopropyl substituents (e.g., in CAS 1354003-59-0) increase membrane permeability, favoring central nervous system penetration .

Biological Activity

{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, with the CAS number 1353982-97-4, is a synthetic compound that has garnered attention due to its potential biological activity. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.

  • Molecular Formula : C19H31N3O2
  • Molecular Weight : 333.47 g/mol
  • InChI Key : NSNJJHAYNYRHKN-UHFFFAOYNA-N

The compound features a cyclohexyl group, which is critical for its interaction with biological targets, particularly in the context of drug transport mechanisms.

The biological activity of this compound is primarily associated with its interaction with P-glycoprotein (P-gp), an ATP-dependent efflux transporter that plays a significant role in drug absorption and resistance.

P-glycoprotein Interaction

Research indicates that compounds similar to {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester can stimulate ATPase activity in P-gp, suggesting they may act as substrates for this transporter. The stimulation of ATPase activity implies that the compound can enhance the efflux of certain drugs from cells, potentially impacting their therapeutic efficacy .

Biological Activity Data

A summary of relevant biological activities observed in studies involving this compound is presented in the following table:

Study Biological Activity Findings
Study 1ATPase StimulationThe compound showed significant stimulation of basal ATPase activity in P-gp assays, indicating a potential substrate role .
Study 2Tumor Growth InhibitionIn vivo studies demonstrated reduced tumor volume and weight without significant side effects in murine models .
Study 3Hydrolysis by EsterasesThe compound undergoes rapid hydrolysis by carboxylesterases, leading to the formation of biologically active metabolites .

Case Studies

  • In Vivo Efficacy : A study evaluated the anti-tumor effects of the compound in mice models. Results indicated a reduction in tumor size when administered at specific dosages, highlighting its potential as an anti-cancer agent.
  • Metabolism Studies : Research on the metabolic pathways revealed that the compound is efficiently hydrolyzed by carboxylesterases, which may influence its pharmacokinetic profile and therapeutic applications .
  • Toxicological Assessments : Toxicity studies suggest low systemic toxicity, with adverse effects primarily associated with high concentrations. This profile supports further investigation into its therapeutic index for clinical applications .

Q & A

Q. What are the common synthetic routes for preparing {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and what are the key considerations in selecting protecting groups?

Answer: The compound is synthesized via multi-step reactions involving:

  • Amine protection : Tert-butoxycarbonyl (Boc) groups are commonly used to protect primary amines during synthesis. For example, {2-[(2-Amino-ethyl)-(2-tert-butoxycarbonylamino-ethyl)amino]-ethyl}-carbamic acid tert-butyl ester (tren bis Boc) employs Boc protection to prevent undesired side reactions .
  • Coupling reactions : Carbamate formation often uses reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of DIEA (N,N-diisopropylethylamine) as a base, with DMF (dimethylformamide) as a solvent .
  • Deprotection : Acidic conditions (e.g., HCl in dioxane) remove Boc groups post-synthesis.

Key considerations : Boc groups are preferred for their stability under basic conditions and ease of removal. However, steric hindrance from the cyclohexyl and isopropyl groups may require extended reaction times.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • 1H NMR : Look for signals at δ 1.2–1.8 ppm (cyclohexyl CH2), δ 3.0–3.5 ppm (amine NH and CH2-NH), and δ 7.2–7.4 ppm (benzyl aromatic protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with calculated masses (e.g., C16H10N2O3: calc’d 225.1518, found 225.1517 in related benzyl carbamates) .
  • IR Spectroscopy : Carbamate C=O stretches appear near 1700 cm⁻¹, while NH stretches are observed at ~3300 cm⁻¹.

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions involving this compound, particularly in heterocycle synthesis?

Answer:

  • Catalyst selection : Pd(OAc)2 or Pd(PPh3)4 are effective for Heck or Suzuki couplings. Ligands like PPh3 enhance stability .
  • Reaction conditions : Use polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C. Monitor steric effects from the cyclohexyl group, which may slow reaction kinetics .
  • Substrate scope : Test compatibility with aryl halides (e.g., iodobenzene) or vinyl substrates. For example, benzyl carbamates with bromovinyl groups have been coupled successfully .

Q. What challenges arise in analyzing stereochemical outcomes during the synthesis of cyclohexyl carbamate derivatives, and how can they be addressed?

Answer:

  • Stereochemical complexity : The cyclohexyl ring introduces axial/equatorial isomerism, while the isopropyl group adds steric bias. Use chiral HPLC or NOESY NMR to resolve diastereomers .
  • Dynamic resolution : In intermediates like (1S,2S)-2-(4-{2-[(ethoxycarbonyl)amino]ethoxy}benzyl)cyclohexyl stearate, stereocenters are confirmed via X-ray crystallography or Mosher’s acid derivatization .

Key finding : Substituents on the cyclohexyl ring (e.g., benzyl or ethoxycarbonyl groups) influence conformational stability, as shown in .

Q. How does the compound interact with biological systems, particularly in nucleic acid or metal-binding studies?

Answer:

  • DNA binding : Carbamate derivatives with aminoethyl side chains (e.g., {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}) may intercalate or bind electrostatically to DNA. Fluorescence quenching assays or gel electrophoresis can validate interactions .
  • Metal coordination : The tertiary amine and carbamate oxygen atoms can act as ligands for transition metals (e.g., Pt or Pd). Studies on cis-Pt(Me2SO)2Cl2 complexes suggest potential for catalytic or therapeutic applications .

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